molecular formula C10H9NO3 B1392759 Methyl 5-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-23-9

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1392759
M. Wt: 191.18 g/mol
InChI Key: IQAHCUKIMJCPFW-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-23-9 . It has a molecular weight of 191.19 and its IUPAC name is methyl 5-methyl-1,3-benzoxazole-7-carboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-1,3-benzoxazole-7-carboxylate” is represented by the linear formula C10H9NO3 . Benzoxazole is a fused bicyclic aromatic planar heterocycle containing a benzene and a 1,3-oxazole ring structure .


Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,3-benzoxazole-7-carboxylate” is a solid substance . It has a melting point range of 142 - 144°C .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Novel Antimicrobial Agents : Methyl 5-methyl-1,3-benzoxazole-7-carboxylate is used in synthesizing benzoxazole-based 1,3,4-oxadiazoles, showing potential as antimicrobial agents against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013).
  • Development of Benzoxazole Derivatives : This compound is a precursor in the development of various benzoxazole derivatives with antimicrobial properties. These derivatives have been assessed for bio-potential and show significant antimicrobial activity (Balaswamy et al., 2012).
  • Synthesis of 5-methyl-2-[p-substituted phenyl]benzoxazoles : Research indicates that derivatives of Methyl 5-methyl-1,3-benzoxazole-7-carboxylate, specifically 5-methyl-2-[p-substituted phenyl]benzoxazoles, exhibit broad-spectrum antibacterial activity against organisms like E. coli and K. pneumoniae (Yalcin et al., 1990).

Chemical Synthesis and Analysis

  • PET Imaging of 5-HT(3) Receptor : Carbon-11 labeled benzoxazole derivatives, synthesized from Methyl 5-methyl-1,3-benzoxazole-7-carboxylate, serve as potential PET radioligands for imaging the 5-HT(3) receptor, which is significant in brain, heart, and cancer diseases (Gao et al., 2008).
  • Development of Anti-inflammatory Agents : This compound has been utilized in the synthesis of novel anti-inflammatory agents, specifically benzoxazole-5-carboxylate derivatives, showing potential effectiveness in reducing inflammation (Chilumula et al., 2011).
  • Gas Phase Ion Chemistry Analysis : Research into the mass spectrometric methods and theoretical calculations involving isomers of Methyl 5-methyl-1,3-benzoxazole-7-carboxylate helps in understanding their structural characterization and differentiation, which is crucial in chemical analysis (Giorgi et al., 2004).

Safety And Hazards

“Methyl 5-methyl-1,3-benzoxazole-7-carboxylate” is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-3-7(10(12)13-2)9-8(4-6)11-5-14-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAHCUKIMJCPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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